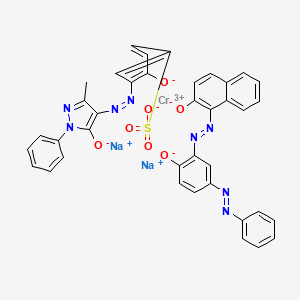
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium is a complex chemical compound that features a chromate ion coordinated with multiple organic ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of chromate ions with organic ligands under controlled conditions. The reaction may require specific solvents, temperatures, and catalysts to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production methods for such complex compounds often involve large-scale reactions in specialized reactors. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, potentially altering the oxidation state of the metal center.
Reduction: Reduction reactions may involve the chromate ion being reduced to a lower oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents, oxidizing agents, and various solvents. The conditions may vary depending on the desired reaction, including temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidation states of the chromate ion, while substitution reactions may yield new complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a catalyst or reagent in various reactions. Its unique structure allows it to participate in complex coordination chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its ability to coordinate with multiple ligands makes it a candidate for studying enzyme mimetics or other biological processes.
Medicine
In medicine, the compound’s potential therapeutic properties may be explored. Its interactions with biological targets could lead to the development of new drugs or diagnostic tools.
Industry
In industry, this compound may be used in processes such as dyeing, catalysis, or material science. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of this compound involves its ability to coordinate with multiple ligands, forming stable complexes. The chromate ion can interact with various molecular targets, potentially altering their function or activity. The pathways involved may include coordination chemistry, redox reactions, and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-)): A similar compound with a slightly different ligand structure.
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, monosodium: A similar compound with a different counterion.
Uniqueness
This compound’s uniqueness lies in its complex structure and the specific arrangement of ligands around the chromate ion
Propriétés
Numéro CAS |
12219-72-6 |
|---|---|
Formule moléculaire |
C38H25CrN8O7S.2Na C38H25CrN8Na2O7S |
Poids moléculaire |
835.7 g/mol |
Nom IUPAC |
disodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-4-oxidobenzenesulfonate;1-[(2-oxido-5-phenyldiazenylphenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C22H16N4O2.C16H14N4O5S.Cr.2Na/c27-20-13-11-17(24-23-16-7-2-1-3-8-16)14-19(20)25-26-22-18-9-5-4-6-15(18)10-12-21(22)28;1-10-15(16(22)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(26(23,24)25)7-8-14(13)21;;;/h1-14,27-28H;2-9,21-22H,1H3,(H,23,24,25);;;/q;;+3;2*+1/p-5 |
Clé InChI |
QTQCXPMMVMMHIW-UHFFFAOYSA-I |
SMILES canonique |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)[O-])N=NC3=C(C=CC4=CC=CC=C43)[O-].[Na+].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


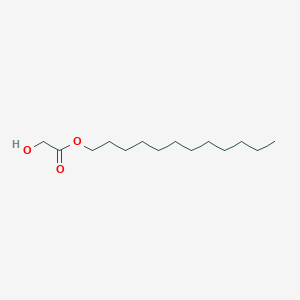
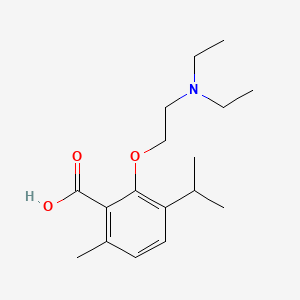
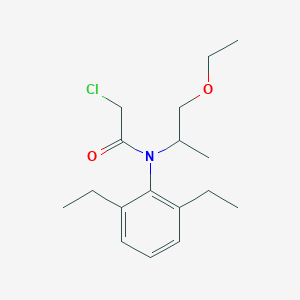
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
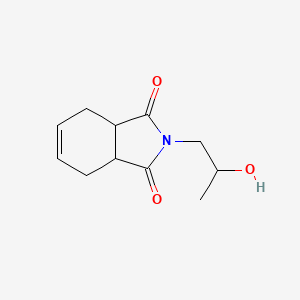
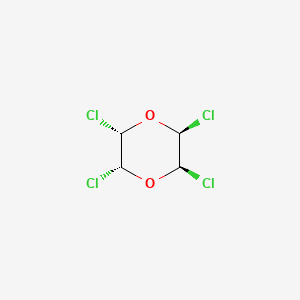

![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)




![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
